N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
This compound features a pyrimidin-5-yl core substituted with:
- A 4-amino group at position 2.
- A thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety at position 2.
- A 3,4-dimethoxybenzamide group at position 3.
- A 6-oxo-1,6-dihydropyrimidinone backbone.
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-12-6-5-7-15(13(12)2)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-8-9-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKCNJYQGRSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential biological activities. Its structure includes a pyrimidine ring, which is known for its diverse pharmacological properties. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 413.5 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds with pyrimidine structures can exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacteria and fungi.
-
Antibacterial Activity :
- Some pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .
- The presence of hydrophobic substituents on the pyrimidine ring has been linked to enhanced antibacterial activity .
- Antifungal Activity :
The biological activity of N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is thought to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Interaction with DNA/RNA : The pyrimidine ring can intercalate into nucleic acids, disrupting replication and transcription processes in microbial cells.
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds:
- Study on Antibacterial Activity :
- Antifungal Efficacy :
- Structure-Activity Relationship (SAR) :
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Benzamide Substituents
(a) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
- Structural Similarities :
- Pyrimidine core.
- Benzamide substituent (4-methoxy variant).
- Key Differences: Thieno[2,3-d]pyrimidine fused ring system instead of dihydropyrimidinone. Trifluoromethylphenoxy group instead of thioether-linked dimethylphenylacetamide.
- Bioactivity: Demonstrates anti-microbial activity against Gram-positive bacteria, suggesting the thieno ring enhances membrane penetration .
(b) AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Similarities :
- Thioether linkage to a substituted oxoethyl group.
- Methoxyphenyl substituents.
- Key Differences: Dihydropyridine core instead of dihydropyrimidinone. Additional cyano and furyl groups.
- Properties : Increased lipophilicity due to the trifluoromethyl group, which may enhance cellular uptake compared to the dimethylphenyl group in the target compound .
Thieno[2,3-d]pyrimidine Derivatives
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
- Structural Similarities :
- Pyrimidine-based scaffold.
- Carboxamide substituents.
- Key Differences: Thieno[2,3-d]pyrimidine fused system with a thioxo group. Lack of thioether or dimethoxybenzamide groups.
- Synthesis : Prepared via cyclization reactions under basic conditions, differing from the Cs₂CO₃-mediated coupling used for the target compound .
Sulfonamide-Pyrimidine Hybrids
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8)
- Structural Similarities: Pyrimidine core with amino and methyl substituents. Methoxyphenyl group.
- Key Differences: Sulfonamide linkage instead of benzamide. Diethylamino group at position 4 of the pyrimidine.
- Applications : Likely targets nucleotide-binding enzymes due to sulfonamide’s affinity for ATP-binding pockets .
Structural and Functional Analysis Table
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves sequential coupling reactions:
- Step 1 : Condensation of pyrimidinedione precursors with thiol-containing intermediates using HBTU/DIPEA in DMF at 0°C to RT.
- Step 2 : Thioether formation under basic conditions (pH 8-9) to ensure nucleophilic substitution.
- Step 3 : Final amidation with 3,4-dimethoxybenzamide derivatives. Yield optimization (≥75%) requires precise stoichiometry (e.g., 1.2:1 molar ratio of coupling reagent to amine) and inert atmosphere to prevent oxidation. Purity (>95%) is confirmed via reverse-phase HPLC with acetonitrile/water gradients .
Q. Which analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm; thioether methylene at δ 3.5–4.0 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 523.18).
- HPLC : Ensures purity (>95%) with retention time consistency. Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in stereoelectronic effects .
Q. How is initial biological screening typically performed for this compound?
- In vitro assays : Dose-response curves (IC50) in kinase inhibition or antimicrobial susceptibility tests (MIC).
- Cellular models : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Standardized protocols include negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for kinase assays) .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity verification : LC-MS to detect degradation products (e.g., hydrolyzed amide bonds).
- Assay standardization : Fixed ATP concentrations (100 µM) in kinase assays; consistent inoculum size in antimicrobial tests.
- Structural analogs : Compare with fluorinated benzamide derivatives (e.g., 3,4-difluoro substitution increases kinase inhibition by 2.5×) to isolate substituent effects .
Q. How can synthesis be scaled for industrial research while maintaining purity?
- Flow chemistry : Continuous reactors reduce batch variability (residence time: 30–60 min).
- Automated purification : Preparative HPLC with inline UV monitoring (λ = 254 nm).
- Process analytics : PAT (Process Analytical Technology) tools track intermediates in real-time .
Q. What methodologies identify the compound’s molecular targets?
- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate binding proteins.
- Thermal proteome profiling (TPP) : Detects target engagement via protein thermal stability shifts.
- Docking simulations : AutoDock Vina screens against kinase libraries (e.g., EGFR, CDK2) .
Q. How do structural modifications impact pharmacological activity?
Key analogs and effects:
| Modification | Activity Change | Methodology |
|---|---|---|
| 3,4-difluorobenzamide | 2.5× ↑ kinase inhibition | Competitive ATP-binding assays |
| Thieno[2,3-d]pyrimidine core replacement | Loss of antibacterial activity | MIC vs. S. aureus |
| Methoxy → ethoxy substitution | Altered metabolic stability | Microsomal stability assays |
SAR studies employ parallel synthesis (20–50 derivatives) and free-energy perturbation (FEP) calculations .
Q. What experimental designs mitigate off-target effects in cellular studies?
- CRISPR-Cas9 knockouts : Validate target specificity (e.g., EGFR−/− cells).
- Proteome-wide profiling : Activity-based protein profiling (ABPP) with fluorescent probes.
- Dual-inhibitor controls : Co-treatment with known off-target inhibitors (e.g., wortmannin for PI3K) .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?
- Mechanistic profiling : Compare apoptosis markers (caspase-3 activation) vs. necrotic pathways (LDH release).
- Metabolic mapping : Seahorse analysis to assess mitochondrial vs. glycolytic dependency.
- Tissue-specific uptake : LC-MS quantifies intracellular compound concentration .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Three-parameter logistic model : Fits sigmoidal curves (Hill slope >1 indicates cooperativity).
- Bootstrap resampling : Generates 95% confidence intervals for IC50 values.
- Inter-lab validation : Harmonized protocols across ≥3 independent labs reduce batch effects .
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